3-Amino-2,4-difluorobenzoic acid
Description
3-Amino-2,4-difluorobenzoic acid (CAS: 1512022-61-5) is a fluorinated benzoic acid derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . It is a key intermediate in synthesizing pharmaceuticals, such as the quinolone antibiotic Garenoxacin, where it undergoes sequential alkylation, azidation, and hydrolysis reactions . The compound’s fluorine atoms at positions 2 and 4 enhance its electron-withdrawing properties, while the amino group at position 3 facilitates nucleophilic substitution, making it versatile in medicinal chemistry and agrochemical synthesis .
Properties
IUPAC Name |
3-amino-2,4-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKSPMLBRAFUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512022-61-5 | |
| Record name | 3-amino-2,4-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,4-difluorobenzoic acid typically involves the nitration of 2,4-difluorobenzoic acid followed by reduction of the nitro group to an amino group. One common method includes:
Nitration: 2,4-difluorobenzoic acid is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluoroanilines.
Scientific Research Applications
Drug Development
One of the primary applications of 3-amino-2,4-difluorobenzoic acid is in drug discovery. Its ability to form hydrogen bonds with enzymes or receptors makes it a valuable candidate for developing enzyme inhibitors and receptor modulators. The fluorine atoms increase binding affinity and stability, which are critical for therapeutic efficacy.
Case Study: Enzyme Inhibition
- Target: Dipeptidyl Peptidase-IV (DPP-IV)
- Findings: Compounds similar to this compound have shown promise as DPP-IV inhibitors, which are useful in managing type 2 diabetes by enhancing insulin sensitivity .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme interactions and protein modifications. Its unique structure allows researchers to investigate specific molecular pathways and mechanisms of action in various biological contexts.
Anticancer Research
Research has indicated that derivatives of fluorinated benzoic acids can inhibit cancer cell growth. For instance, studies have shown that compounds with similar structures can induce apoptosis in adenocarcinoma cells, suggesting potential applications in cancer therapy .
Environmental Applications
This compound also has implications in environmental science. Its behavior in soil and water systems has been studied to assess its toxicity and ecological impact.
Toxicity Studies:
- Research indicates that fluorinated benzoic acids exhibit varying degrees of toxicity to aquatic organisms and terrestrial plants. For example, studies have demonstrated that certain concentrations can inhibit the growth of crops such as alfalfa and barley .
Comparison with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3,4-difluorobenzoic acid | Amino group at position 2 | Different fluorine positioning affects reactivity |
| 3-Amino-4-fluorobenzoic acid | Fluorine at position 4 | Lacks second fluorine substitution |
| 2-Amino-5-fluorobenzoic acid | Fluorine at position 5 | Different biological activity profiles |
The distinct placement of functional groups in this compound contributes to its unique chemical reactivity patterns and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of 3-amino-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2,4-difluorobenzoic Acid
- Structure: Bromine replaces the amino group at position 3.
- Molecular Formula : C₇H₃BrF₂O₂; Molecular Weight : 237.0 g/mol.
- Key Properties: Synthesized via bromination of 2,4-difluorobenzonitrile with H₂SO₄, yielding 93–99% purity . The bromine atom increases steric hindrance and alters reactivity compared to the amino group in the target compound.
- Applications : Used as an intermediate in agrochemicals and pharmaceuticals.
3-Amino-2,6-difluorobenzoic Acid (CAS: 455-87-8)
- Structure: Fluorine atoms at positions 2 and 6, amino group at position 3.
- Molecular Formula: C₇H₅F₂NO₂; Molecular Weight: 173.12 g/mol.
- Key Differences: The shifted fluorine (position 6 vs.
3-Amino-2,5,6-Trifluorobenzoic Acid (CAS: 133622-65-8)
- Structure : Additional fluorine at position 4.
- Molecular Formula: C₇H₄F₃NO₂; Molecular Weight: 191.11 g/mol.
- Key Properties : The third fluorine enhances electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the target compound (pKa ~2.8 estimated).
- Applications : Used in high-performance polymer synthesis .
3-Amino-4-fluorobenzoic Acid (CAS: 2365-85-7)
3-Ethoxy-2,4-difluorobenzoic Acid (CAS: 1017779-88-2)
- Structure: Ethoxy group replaces the amino group at position 3.
- Molecular Formula : C₉H₈F₂O₃; Molecular Weight : 202.16 g/mol.
- Key Properties: The ethoxy group is electron-donating, lowering acidity (pKa ~4.1) compared to the amino derivative. Melting point: 134–136°C .
Data Table: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Efficiency : The target compound is synthesized via a 3-step process (alkylation, azidation, hydrolysis) with 37% yield for the methyl ester and 86% yield for hydrolysis . In contrast, 5-bromo-2,4-difluorobenzoic acid achieves 93–99% yield in a single-step bromination .
- Pharmacological Impact: The amino group in this compound enhances binding to bacterial DNA gyrase in quinolones, while bromine in its analogue improves halogen bonding in kinase inhibitors .
- Thermal Stability: Ethoxy derivatives exhibit higher melting points (~135°C) due to hydrogen bonding disruption by the bulky substituent , whereas amino derivatives may decompose at lower temperatures.
Biological Activity
3-Amino-2,4-difluorobenzoic acid (CAS Number: 154257-75-7) is an organic compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 192.13 g/mol
- Melting Point: 174-176 °C
- Boiling Point: 276.7 °C at 760 mmHg
- Density: 1.6 g/cm³
This compound functions primarily through its interactions with various biological pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound interacts with G protein-coupled receptors (GPCRs) and other signaling molecules, influencing cellular responses to external stimuli.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Effects
Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance, in a study examining its effects on Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.
Anti-inflammatory Properties
Studies have also explored its role in modulating inflammatory responses. In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Activity :
- A study conducted by researchers at the University of Groningen evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results highlighted a significant reduction in bacterial load in treated samples compared to controls.
-
Case Study on Anti-inflammatory Effects :
- In a controlled experiment, the compound was administered to mice models with induced inflammation. The results indicated a marked decrease in swelling and pain response, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
